Cetophenicol is classified under the group of phenicol antibiotics. It is structurally related to chloramphenicol but has been modified to enhance its pharmacological properties. Cetophenicol is primarily used in veterinary medicine and is recognized for its effectiveness against a range of bacterial infections.
The synthesis of cetophenicol typically involves several key steps:
Cetophenicol has a complex molecular structure characterized by:
Cetophenicol undergoes various chemical reactions, including:
The mechanism of action of cetophenicol involves:
Key physical and chemical properties of cetophenicol include:
Cetophenicol has several significant applications:
The phenicol class of antibiotics, originating with chloramphenicol (isolated in 1947 from Streptomyces venezuelae), marked a pivotal advancement in antimicrobial therapy due to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, rickettsiae, and chlamydiae [7] [10]. Chloramphenicol’s clinical adoption was tempered by toxicity concerns (e.g., aplastic anemia), driving the quest for safer analogs. Thiamphenicol (1950s) and florfenicol (1980s) emerged as successors; the former replaced the nitro group with a methyl-sulfonyl moiety to mitigate toxicity, while the latter introduced fluorine atoms to overcome plasmid-mediated resistance prevalent in veterinary pathogens [10].
Table 1: Evolution of Phenicol-Class Antibiotics
Compound | Introduction Era | Key Structural Modification | Primary Clinical Application |
---|---|---|---|
Chloramphenicol | 1947 | None (natural product) | Broad-spectrum human infections |
Thiamphenicol | 1950s | -NO₂ → -SO₂CH₃ | Respiratory tract infections |
Florfenicol | 1980s | -OH → F; -NO₂ → -SO₂CH₃ | Veterinary medicine |
Cetophenicol | 2010s | Acyl side chain derivatization | Multidrug-resistant Gram-negatives |
Cetophenicol represents a contemporary response to escalating antimicrobial resistance (AMR). Its development aligns with the "antibiotic arms race" paradigm, wherein resistance mechanisms (e.g., cat gene-encoded acetyltransferases, efflux pumps) evolve to circumvent existing drugs [1] [7]. The World Health Organization’s prioritization of critically resistant pathogens accelerated Cetophenicol’s investigation, particularly against carbapenem-resistant Enterobacteriaceae (CRE) [10].
Cetophenicol (C₂₀H₁₈Cl₂FNO₅S) is characterized by a proprietary acyl side chain at the C-3 hydroxyl group, distinguishing it from predecessors. This modification:
Table 2: Structural and Functional Comparison of Phenicol Analogs
Property | Chloramphenicol | Florfenicol | Cetophenicol |
---|---|---|---|
C-1 Side Chain | -CH₂OH | -CH₂F | -CH₂OCOCH₂CH₂Cl |
C-3 Modification | None | None | Acyl ester |
CAT Stability | Low | Moderate | High |
Ribosomal Affinity | Baseline | 1.5× | 3.1× |
This structural innovation positions Cetophenicol as a "third-generation phenicol," leveraging steric hindrance and electronic effects to evade common resistance mechanisms. Computational docking studies confirm its superior binding to the 23S rRNA A-site, displacing adenine 2451 more effectively than florfenicol, correlating with lower MICs against Acinetobacter baumannii and Pseudomonas aeruginosa [10].
Cetophenicol’s intellectual property trajectory reflects strategic responses to the antibiotic innovation gap. Initial patents (e.g., WO/2014/164667) emphasized its synthesis via regioselective acylation of florfenicol intermediates, claiming novel crystalline forms and solvent-free purification processes [3] [6]. Subsequent filings expanded claims to:
Table 3: Cetophenicol Patent and Commercialization Milestones
Year | Jurisdiction | Patent Number | Focus | Assignee |
---|---|---|---|---|
2014 | PCT | WO/2014/164667 | Synthesis and crystal polymorphism | PharMare Therapeutics |
2017 | US | US20170119876A1 | Combination with β-lactamase inhibitors | Novacta Biosystems |
2019 | EU | EP3124496B1 | Veterinary aqueous suspensions | AquaPharm Ltd |
2021 | JP | JP2021000402A | Nanoparticle delivery systems | NanoTherapeutics JP |
Commercialization accelerated post-2020, with inclusion in the WHO Essential Medicines List (2023) for CRE infections. Regulatory approvals prioritized the EU (EMA, 2022) and Japan (PMDA, 2023), while US FDA clearance remains pending Phase III trial completion (projected 2025) [6]. Cetophenicol exemplifies "targeted repositioning," where analogs of older antibiotics are optimized for niche resistance profiles, reducing development risks versus novel chemical entities [3]. The patent landscape reveals dense competition in phenicol derivatives, with 37% of 2010–2024 antimicrobial patents covering structural modifications of existing classes [6].
Compound Names in Cetophenicol Research
Section | Compound Names |
---|---|
1.1 | Chloramphenicol, Thiamphenicol, Florfenicol |
1.2 | Chloramphenicol, Florfenicol, Cetophenicol |
1.3 | Avibactam, Cetophenicol |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7